N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 52333-92-3
VCID: VC21390170
InChI: InChI=1S/C14H11N3O2/c1-9(18)16-11-5-2-4-10(8-11)14-17-13-12(19-14)6-3-7-15-13/h2-8H,1H3,(H,16,18)
SMILES: CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26g/mol

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide

CAS No.: 52333-92-3

Cat. No.: VC21390170

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26g/mol

* For research use only. Not for human or veterinary use.

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide - 52333-92-3

Specification

CAS No. 52333-92-3
Molecular Formula C14H11N3O2
Molecular Weight 253.26g/mol
IUPAC Name N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C14H11N3O2/c1-9(18)16-11-5-2-4-10(8-11)14-17-13-12(19-14)6-3-7-15-13/h2-8H,1H3,(H,16,18)
Standard InChI Key PFEZBDBBAIOTPM-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3
Canonical SMILES CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3

Introduction

N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is a synthetic organic compound characterized by its unique structural features, which include an oxazolo[4,5-b]pyridine moiety linked to a phenyl ring, and an acetamide group. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis

The synthesis of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide typically involves several steps, starting from appropriate precursors such as 3-(oxazolo[4,5-b]pyridin-2-yl)aniline. The process may require specific reagents and conditions to ensure high yields and purity.

Biological Activity and Potential Applications

While specific biological activity data for N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide is limited, compounds with similar structural features often exhibit significant biological activities. These include potential anti-inflammatory and anti-cancer properties, attributed to their ability to interact with various biological targets such as enzymes and receptors involved in disease pathways.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamideOxazolo[4,5-b]pyridine; acetamide groupPotential for biological activity due to heterocyclic system
2-(4-chlorophenoxy)-N-[methyl-(pyridinyl)]acetamideChlorophenoxy group; pyridine derivativeDifferent biological activities due to halogen substitution
N-(4-fluorophenyl)-N'-(oxazolyl)ureaFluorophenyl group; urea linkagePotentially different therapeutic applications due to urea moiety

Research Findings and Future Directions

Preliminary studies suggest that compounds with oxazole and pyridine rings may have promising biological activities. Further research is needed to fully explore the potential of N-(3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide and its derivatives in pharmaceutical development. This could involve detailed structure-activity relationship (SAR) studies to optimize its biological activity.

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